

Validating the Downstream Transcriptional Effects of CC-122: A Comparative Guide

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Compound of Interest

Compound Name: Anticancer agent 122

Cat. No.: B15138354

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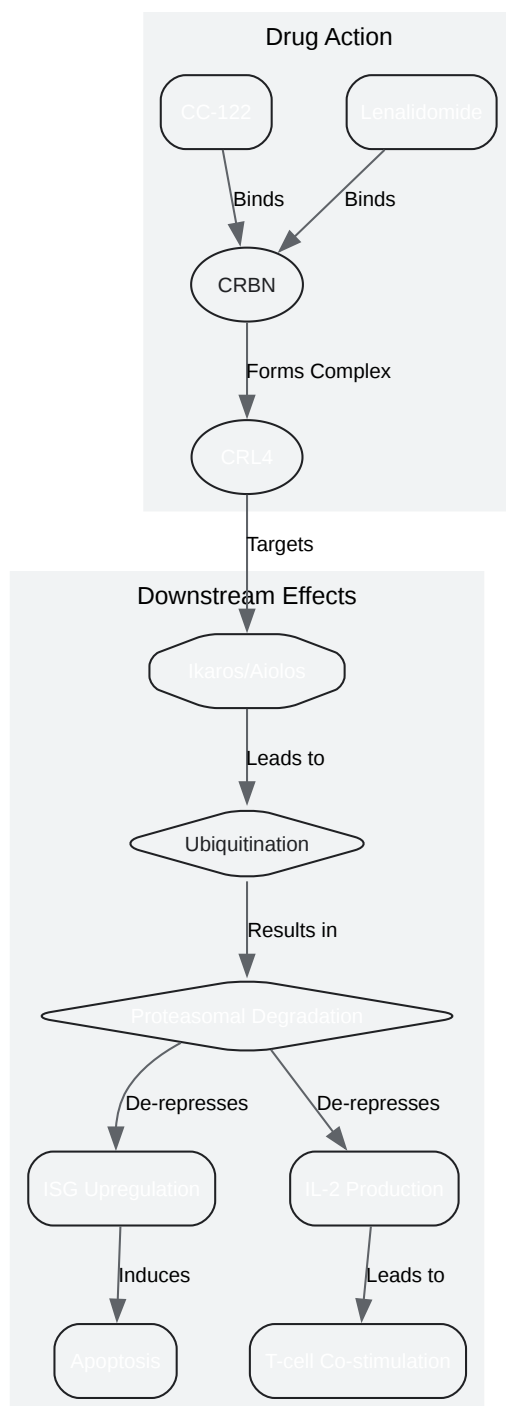
This guide provides an objective comparison of the downstream transcriptional effects of CC-122 (Avadomide), a novel pleiotropic pathway modifier, with its predecessor, lenalidomide. The information presented is supported by experimental data to assist researchers in evaluating its potential applications.

Mechanism of Action: A Tale of Two Modulators

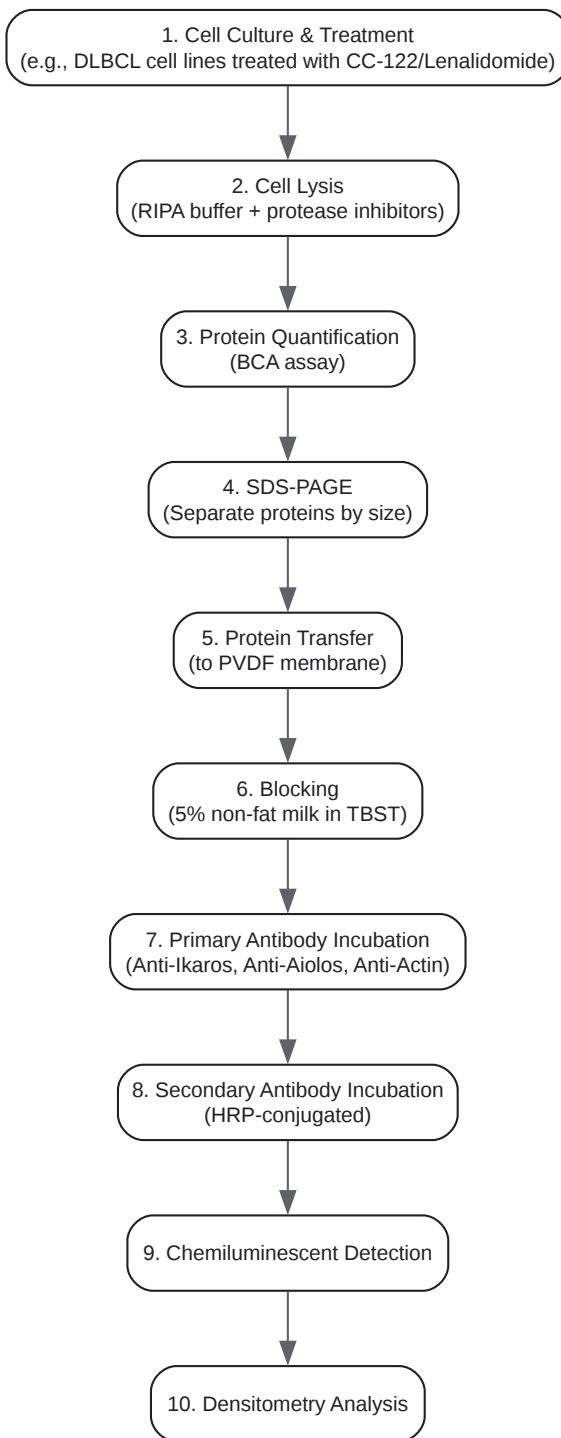
CC-122, like lenalidomide, is an immunomodulatory drug (IMiD) that exerts its effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.^{[1][2]} This binding event redirects the complex's activity towards the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).^{[3][4]} The degradation of these transcriptional repressors is the central event that triggers the downstream anti-tumor and immunomodulatory effects of both drugs.

However, the affinity and kinetics of this interaction differ between CC-122 and lenalidomide, leading to distinct biological outcomes. CC-122 demonstrates a more potent and rapid degradation of Ikaros and Aiolos, which is believed to underlie its broader activity across different subtypes of diffuse large B-cell lymphoma (DLBCL).^[1]

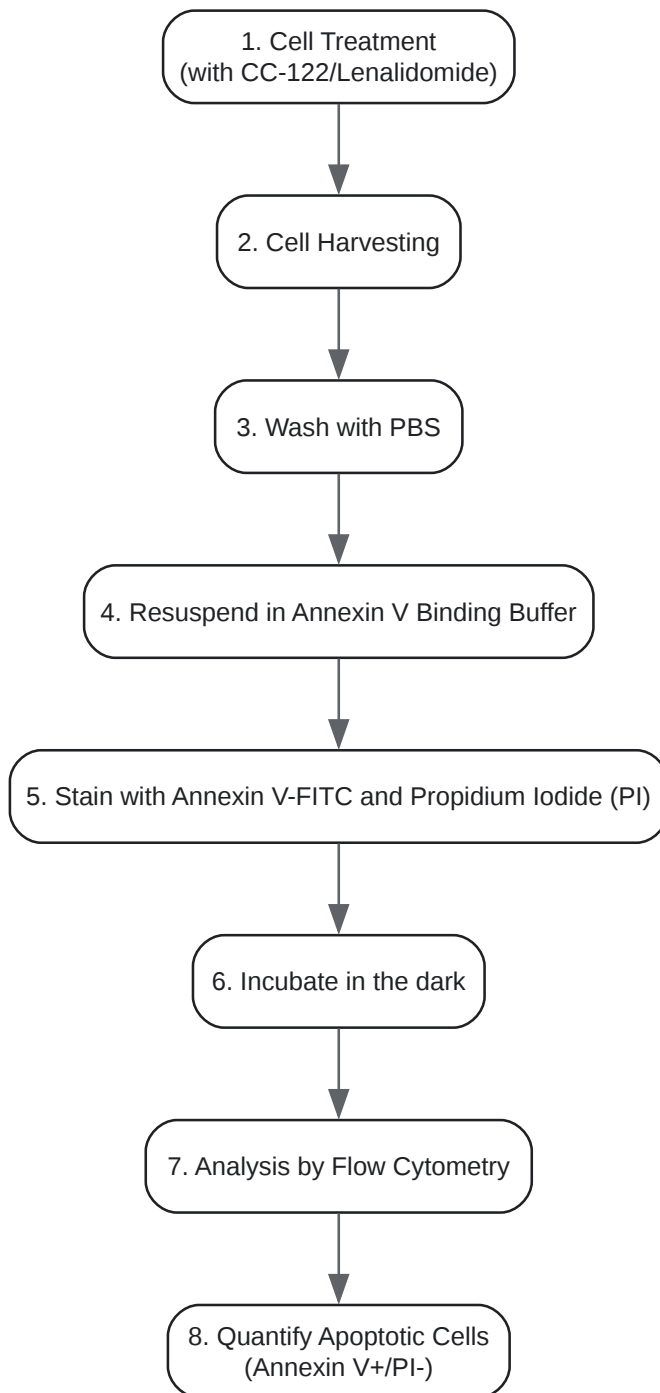
CC-122/Lenalidomide Mechanism of Action



Western Blot Workflow



Apoptosis Assay Workflow

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References

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- 2. CC-122, a pleiotropic pathway modifier, mimics an interferon response and has antitumor activity in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Validating the Downstream Transcriptional Effects of CC-122: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138354#validating-the-downstream-transcriptional-effects-of-cc-122]

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